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Compound of Interest

Compound Name: LP-211

Cat. No.: B1675264

This document provides a comprehensive technical overview of the pharmacological properties
of LP-211, a selective serotonin 5-HT7 receptor agonist. It is intended for researchers,
scientists, and professionals in the field of drug development who are interested in the
therapeutic potential and mechanistic action of this compound.

Introduction

LP-211, chemically known as N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-
piperazinehexanamide, is a potent and selective agonist for the serotonin 7 (5-HT7) receptor.
[1][2] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in a wide range
of physiological processes, including cognition, mood regulation, and circadian rhythms.[3] LP-
211 is a valuable research tool for elucidating the in vivo functions of this receptor and is being
investigated for its therapeutic potential in various central nervous system disorders.[3][4][5]
Notably, it is a brain-penetrant compound, allowing for the study of its central effects following
systemic administration.[1][2][6]

Binding Affinity and Selectivity

LP-211 exhibits high affinity for the 5-HT7 receptor. Radioligand binding assays have
determined its binding affinity (Ki) to be in the nanomolar range. The compound also
demonstrates significant selectivity for the 5-HT7 receptor over other serotonin receptor
subtypes and the dopamine D2 receptor.

Table 1: Binding Affinity (Ki) of LP-211 at Various Receptors
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Receptor Ki (nM) Species/System Reference
5-HT7 0.58 Rat, cloned [61[71[8]

15 Not Specified [1]

5-HT1A 188 Human, cloned [718]
Dopamine D2 142 Not Specified [718]

Table 2: Selectivity Profile of LP-211

. Selectivity (Fold-
Receptor Comparison . Reference
Difference)

5-HT7 vs. 5-HT1A >300 [3][6]
324 [71[8]

25 [1]

5-HT7 vs. D2 245 [71[8]
5-HT7 vs. 5-HT1D 26 [1]
5-HT7 vs. 5-HT2A 40 [1]
5-HT7 vs. 5-HT6 105 [1]
5-HT7 vs. SERT 54 [1]

Note: Selectivity can vary based on the specific assay conditions and receptor species used.

Functional Activity

LP-211 acts as a functional agonist at the 5-HT7 receptor, initiating downstream intracellular
signaling cascades.

Table 3: Functional Agonist Activity of LP-211
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Parameter Value Assay Type Reference
EC50 0.60 uM Not Specified [61[7]
Maximal Effect 82% Not Specified [6]

Mechanism of Action and Signaling Pathways

The 5-HT7 receptor is known to couple to Gs and G12 G-proteins.[3][9] As an agonist, LP-211
activates these pathways, leading to the modulation of synaptic plasticity, which is a cellular
basis for learning and memory.[9]

o Gs/cAMP/PKA/CREB Pathway: The primary signaling cascade involves the activation of a
Gs protein, which stimulates adenylyl cyclase (AC). This increases intracellular cyclic AMP
(cAMP) levels, activating Protein Kinase A (PKA). PKA then phosphorylates the transcription
factor CREB (CAMP response element-binding protein), promoting the expression of genes
crucial for long-term potentiation (LTP) and memory consolidation.[9]

e G12/RhoGTPase Pathway: The 5-HT7 receptor can also couple to G12 proteins, activating
small Rho GTPases like Cdc42. This pathway is involved in regulating neuronal structural
plasticity, including promoting neurite outgrowth and the formation of dendritic spines, which
are fundamental for creating new memories.[9]
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Caption: Signaling pathways activated by the 5-HT7 agonist LP-211.[9]
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Pharmacokinetics and In Vivo Effects

Studies in animal models have confirmed that LP-211 is a brain-penetrant compound that

elicits physiological responses mediated by the 5-HT7 receptor.

Table 4: Pharmacokinetic and In Vivo Data for LP-211
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Value / .
Parameter ) Species Dose | Route Reference
Observation

Brain Penetration  Confirmed Mouse 10 mg/kg, i.p. [1][6]
0.76 £ 0.32 )

Cmax (plasma) Mouse 10 mg/kg, i.p. [718]
pg/mL

Tmax (plasma) 30 min Mouse 10 mg/kg, i.p. [718]

Metabolized to
. RA-7 (1-(2- _
Metabolism ] ] ~ Mouse Not Specified [1][2]
diphenyl)piperazi

ne)

Dose-
dependently
induces
hypothermia in
o wild-type mice,
Physiological ] 3, 10, 30 mg/kg,
but not in 5-HT7 Mouse ) [1]
Effect ) i.p.
knockout mice.
Effect is blocked
by 5-HT7
antagonist SB-

269970.

Improves
- consolidation of 0.25, 0.50 mg/kg,
Cognitive Effect Rat ] [71[8]
chamber-shape i.p.

memory.

Reduces sensory
) ] and affective -~
Neuropathic Pain Mouse Not Specified [41[5]
components of

neuropathic pain.

Angiogenesis Promotes Not Specified Not Specified [10][11]
endothelial cell

proliferation and
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angiogenesis in

vitro and in vivo.

The metabolite of LP-211, RA-7, has been shown to possess a higher affinity for the 5-HT7
receptor and a better selectivity profile than the parent compound.[1][2]

Experimental Protocols

The pharmacological profile of LP-211 has been established through a series of key in vitro
and in vivo experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of LP-211 for the 5-HT7 receptor.
o Objective: To quantify the affinity of a test compound for a specific receptor.

e Materials:

o

Cell membranes from cells stably expressing the human or rat 5-HT7 receptor.[3][7][8]

[¢]

Radioligand, such as [3H]5-CT or [3H]-LSD.[3][7][8]

[e]

Assay Buffer (e.g., 50 mM Tris-HCI, 10 mM MgCI2, 0.1 mM EDTA, pH 7.4).[3]

LP-211 at various concentrations.

[e]

(¢]

A high concentration of a known ligand (e.g., 10 uM 5-HT) to determine non-specific
binding.[3]

o

Glass fiber filters.[3]

e Procedure:

o Cell membranes are incubated with a fixed concentration of the radioligand and varying
concentrations of LP-211.[3]
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o The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C or
37°C).[3][71[8]

o The reaction is terminated by rapid filtration through glass fiber filters, which traps the
membrane-bound radioligand.[3][7][8]

o Filters are washed with ice-cold buffer to remove any unbound radioligand.[3]
o The amount of radioactivity trapped on the filters is measured using a scintillation counter.

o The Ki value is calculated from the IC50 value (the concentration of LP-211 that displaces
50% of the radioligand) using the Cheng-Prusoff equation.
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Prepare Incubation Mix:

- Cell Membranes (with 5-HT7R)
- Radioligand ([3H]5-CT)
- LP-211 (Varying Conc.)

i
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(e.g., 60 min @ 25°C)

;
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;
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Caption: Generalized workflow for a radioligand binding assay.[3][7][8]

In Vivo Hypothermia Study
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This experiment confirms that the physiological effects of LP-211 are mediated specifically
through the 5-HT7 receptor.

» Objective: To determine if the in vivo effects of LP-211 are dependent on the presence of the
5-HT7 receptor.

e Animal Models:

o Wild-type (5-HT7+/+) mice.[1]

o 5-HT7 receptor knockout (5-HT7-/-) mice.[1]
» Procedure:

o Establish a baseline body temperature for all animals.

(¢]

Administer LP-211 (e.g., 3, 10, 30 mg/kg, i.p.) or a vehicle control to both genotypes.[1]

[¢]

In a separate experiment, co-administer a 5-HT7 receptor antagonist (e.g., SB-269970)
with LP-211 to wild-type mice.[1]

[¢]

Monitor and record the body temperature of the mice at regular intervals post-injection.

[¢]

Compare the temperature changes between the different groups.

o Expected Outcome: A significant drop in body temperature in wild-type mice treated with LP-
211, but no significant change in the knockout mice or in wild-type mice co-treated with the
antagonist. This demonstrates that the hypothermic effect is mediated by the 5-HT7 receptor.

[1]
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Caption: Logical relationship in the in vivo hypothermia experiment.[1]

Conclusion

LP-211 is a well-characterized, brain-penetrant, and selective 5-HT7 receptor agonist. Its
pharmacological profile, defined by high binding affinity, functional agonism, and specific in vivo
effects, makes it an indispensable tool for investigating the role of the 5-HT7 receptor in the
central nervous system. The compound's ability to modulate synaptic plasticity and its
demonstrated efficacy in animal models of neuropathic pain and cognitive dysfunction highlight
its significant therapeutic potential for a range of neurological and psychiatric disorders.[4][5][7]
[8][9] Further research and clinical investigation are warranted to fully explore its applications in
human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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